Ethyl Green zinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Green zinc chloride is a synthetic, triphenylmethane-type cationic dye. It is primarily used as a DNA stain in histochemistry due to its ability to bind specifically to the A-T rich regions of the major groove of DNA. The compound is composed of triphenylmethane and is often used in combination with other dyes for various staining techniques .
Preparation Methods
Ethyl Green zinc chloride can be synthesized through the reaction of triphenylmethane derivatives with zinc chlorideThe reaction conditions typically involve high temperatures and the use of solvents such as ethanol or water to facilitate the reaction .
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is then purified through crystallization and filtration processes to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Ethyl Green zinc chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often altering its staining properties.
Common reagents used in these reactions include hydroxide anions, which can convert this compound into crystal violet dye and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl Green zinc chloride involves its binding to the A-T rich regions of the major groove of DNA. The compound possesses aniline rings with different degrees of methylation, which help it bind specifically to DNA. This binding is facilitated by the two positive charges on the dye, allowing it to interact with the negatively charged phosphate backbone of DNA . At high pH levels, this compound forms an alkaline solution and gets converted to a colorless carbinol base. In the presence of hydroxide anions, it produces crystal violet dye and ethanol .
Comparison with Similar Compounds
Ethyl Green zinc chloride is similar to other triphenylmethane dyes such as Methyl Green and Crystal Violet. it is unique in its specific binding to the A-T rich regions of DNA, making it particularly useful for DNA staining applications. Other similar compounds include:
Methyl Green: Used for DNA and RNA staining but has different degrees of methylation compared to this compound.
Crystal Violet: Another triphenylmethane dye used for staining but with different staining properties and applications.
Pyronin Y: Often used in combination with this compound for RNA staining.
This compound stands out due to its specific binding properties and versatility in various scientific and industrial applications.
Properties
CAS No. |
13202-38-5 |
---|---|
Molecular Formula |
C27H35BrCl3N3Zn |
Molecular Weight |
653.2 g/mol |
IUPAC Name |
zinc;[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;bromide;trichloride |
InChI |
InChI=1S/C27H35N3.BrH.3ClH.Zn/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
RRKSQWOQZFIQKW-UHFFFAOYSA-J |
Canonical SMILES |
CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-].[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.